3-(Diethylsulfamoyl)-4-fluorobenzoic acid

Description

Contextualization of Sulfamoyl and Fluoro-substituted Aromatic Carboxylic Acids in Chemical Research

Substituted benzoic acids are a cornerstone in organic chemistry, serving as versatile building blocks for a vast array of more complex molecules. The introduction of specific functional groups onto the benzoic acid scaffold can dramatically alter its physicochemical properties and biological activity.

The sulfamoyl group (-SO₂NR₂) is a key pharmacophore in numerous clinically used drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its steric and electronic properties, make it a valuable component in the design of enzyme inhibitors and receptor antagonists. For instance, many diuretic drugs and antibacterial agents incorporate a sulfamoyl moiety. Research into sulfamoyl benzoic acid analogues has revealed their potential as specific agonists for receptors like the lysophosphatidic acid receptor 2 (LPA₂), which is involved in cellular processes such as apoptosis and mucosal protection. google.comresearchgate.netepo.org

Similarly, the incorporation of fluorine atoms into aromatic systems has become a prevalent strategy in modern drug design. The high electronegativity and small size of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of a molecule. nih.gov Fluoro-substituted aromatic carboxylic acids are not only important intermediates in the synthesis of pharmaceuticals and agrochemicals but are also utilized in the development of high-performance polymers and other advanced materials. googleapis.com

Overview of 3-(Diethylsulfamoyl)-4-fluorobenzoic Acid within the Chemical Literature

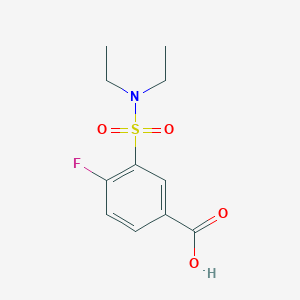

This compound is a distinct molecule that combines the structural features of both sulfamoyl and fluoro-substituted benzoic acids. Its chemical structure consists of a benzoic acid core substituted at the 3-position with a diethylsulfamoyl group and at the 4-position with a fluorine atom.

A review of the chemical literature indicates that while the broader classes of sulfamoyl benzoic acids and fluorobenzoic acids are extensively studied, specific research publications dedicated solely to this compound are limited. The compound is listed in chemical databases such as PubChem and is available from commercial suppliers, which points to its use in chemical synthesis. uni.lu The majority of the available information is in the form of predicted data and its appearance in patent literature, often as an intermediate or a member of a class of compounds being investigated for particular applications.

Scope and Research Significance of the Compound and Related Analogues

The research significance of this compound can be inferred from the established importance of its constituent functional groups. The presence of the carboxylic acid, sulfamoyl, and fluoro moieties suggests its potential as a valuable building block in several areas of chemical research.

Its structural similarity to known bioactive molecules suggests that it could be a precursor or a candidate in drug discovery programs. For example, derivatives of sulfamoylbenzoic acids have been investigated as inhibitors of carbonic anhydrase, an enzyme family associated with various diseases. google.com Furthermore, substituted benzoic acids are explored as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are targets in cancer therapy. chemicalbook.com

The combination of the fluoro and sulfamoyl groups may confer unique solubility, lipophilicity, and electronic properties, making it an interesting scaffold for creating novel compounds with tailored characteristics. Its primary role, as suggested by the available information, is likely that of a chemical intermediate in the synthesis of more complex molecules for various research and development purposes.

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylsulfamoyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKCWWBXEMEMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311785-50-9 | |

| Record name | 3-(diethylsulfamoyl)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Characterization

A likely starting material would be 4-fluoro-3-sulfamoylbenzoic acid. This commercially available compound could undergo a reaction with a suitable ethylating agent to form the diethylsulfamoyl group. A common method for such a transformation is the reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack.

Alternatively, the synthesis could commence from 4-fluorobenzoic acid. This could be subjected to chlorosulfonylation followed by reaction with diethylamine (B46881) to introduce the diethylsulfamoyl group at the 3-position. The harsh conditions of chlorosulfonylation, however, may require protection of the carboxylic acid group, for instance, as an ester, which would then be hydrolyzed in a final step. A patent for the preparation of 3-bromo-4-fluoro-benzoic acid describes a multi-step process starting from fluorobenzene (B45895), involving acylation, bromination, and subsequent oxidation, which illustrates a general approach to substituted fluorobenzoic acids. google.com

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 3-(Diethylsulfamoyl)-4-fluorobenzoic acid are not extensively reported in the public literature. However, computational predictions from databases like PubChem provide some insight into its expected properties.

Interactive Data Table: Predicted

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₄FNO₄S | PubChem uni.lu |

| Molecular Weight | 275.3 g/mol | PubChem uni.lu |

| XLogP3 | 1.4 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 5 | PubChem uni.lu |

| Rotatable Bond Count | 4 | PubChem uni.lu |

These predicted values suggest that this compound is a moderately lipophilic compound with the capacity for hydrogen bonding, which would influence its solubility and interactions with biological systems. The actual experimental values for properties such as melting point, boiling point, and solubility in various solvents would need to be determined empirically. For comparison, 4-fluorobenzoic acid has a melting point of 182-184 °C and is slightly soluble in cold water but freely soluble in alcohol. googleapis.com

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl groups of the diethylsulfamoyl moiety, and the acidic proton of the carboxylic acid. The aromatic protons would appear as a complex multiplet pattern due to coupling with each other and with the adjacent fluorine atom. The ethyl groups would likely present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The carboxylic acid proton would typically be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine and sulfamoyl substituents), and the two different carbons of the ethyl groups.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

For a related compound, N,N-diethylbenzenesulfonamide, the ¹³C NMR spectrum has been reported. google.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A very broad band in the region of 3300-2500 cm⁻¹ would correspond to the O-H stretching of the hydrogen-bonded carboxylic acid. nih.gov A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. nih.gov The S=O stretches of the sulfonamide group typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The C-F stretching vibration would likely be observed in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (275.3). Common fragmentation patterns for aromatic sulfonamides include the loss of SO₂ (64 Da). google.com The benzoic acid moiety would likely lead to fragments resulting from the loss of -OH and -COOH groups.

Computational and Theoretical Chemistry of Sulfamoylfluorobenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. researchgate.nettci-thaijo.org For 3-(Diethylsulfamoyl)-4-fluorobenzoic acid, DFT calculations, typically using a basis set like B3LYP/6-311G, would be employed to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

These calculations also yield critical electronic properties. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity, with the HOMO-LUMO energy gap being a key indicator of molecular stability. tci-thaijo.orgresearchgate.net

Table 1: Predicted Geometrical Parameters of a Benzoic Acid Derivative from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (aromatic) | 1.39 Å |

| C=O | 1.21 Å | |

| C-O | 1.36 Å | |

| C-S | 1.78 Å | |

| S=O | 1.45 Å | |

| C-F | 1.35 Å | |

| Bond Angles | C-C-C (ring) | ~120° |

| O=C-O | ~123° | |

| C-S-N | ~107° | |

| O=S=O | ~120° |

Note: This table represents typical values for related structures as direct data for the specific compound is not available.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, an MD simulation would provide a detailed view of its conformational flexibility and interactions with a solvent or a biological receptor. ajchem-a.comnih.gov These simulations can reveal how the diethylsulfamoyl and carboxylic acid groups rotate and flex in relation to the fluorinated benzene (B151609) ring.

Conformational analysis, often performed in conjunction with MD, identifies the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov Studies on similar fluorinated organic molecules show that intramolecular interactions, such as hydrogen bonds or hyperconjugation involving the fluorine atom, can significantly influence the preferred conformation. nih.govrsc.orgresearchgate.net Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Setting |

| Force Field | Defines the potential energy of the system | CHARMM36, AMBER |

| Simulation Time | Duration of the simulation | 100 ns |

| Ensemble | Statistical mechanics ensemble | NPT (constant pressure and temperature) |

| Temperature | System temperature | 300 K |

| Solvent Model | Representation of the solvent | TIP3P water |

Note: These are standard settings for simulating a small molecule in an aqueous environment. nih.govajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical and Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govdovepress.com In the context of sulfamoylfluorobenzoic acid systems, a QSAR model could be developed to predict the inhibitory activity of different derivatives against a specific enzyme target. nih.gov

To build a QSAR model, various molecular descriptors are calculated for each compound in a series. These descriptors fall into several categories:

Lipophilic: Such as LogP, which describes hydrophobicity. dovepress.com

Electronic: Such as dipole moment and atomic charges, which relate to how the molecule interacts with polar environments. atlantis-press.com

Steric: Such as molecular weight and molar refractivity, which describe the size and shape of the molecule.

A mathematical equation is then generated to link these descriptors to the observed activity. dovepress.com For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D map showing where modifications to the molecular structure would likely increase or decrease activity. nih.govnih.gov

Table 3: Common Descriptors Used in QSAR Models

| Descriptor Class | Example Descriptor | Information Provided |

| Lipophilic | ClogP | Hydrophobicity, membrane permeability |

| Electronic | ELUMO | Electron accepting ability, reactivity |

| Steric | Molar Refractivity (CMR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching and complexity |

Reference: These descriptors are fundamental in building predictive QSAR models for drug-like compounds. atlantis-press.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is crucial for understanding how a potential drug molecule like this compound might interact with a biological target at the molecular level. nih.gov

The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. ajchem-a.com Lower binding energies typically indicate a more stable interaction. mdpi.com The results also provide a detailed 3D model of the ligand-receptor complex, highlighting key interactions such as:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and protein.

π-π stacking: Interactions between aromatic rings.

These insights are invaluable for rational drug design, helping to explain the mechanism of action and guiding the synthesis of more potent and selective analogs. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results for a Ligand in a Protein Active Site

| Parameter | Result |

| Protein Target (PDB ID) | Example: 6LU7 (SARS-CoV-2 Mpro) |

| Binding Energy (kcal/mol) | -8.7 |

| Key Interacting Residues | HIS 41, CYS 145, GLU 166 |

| Types of Interactions | Hydrogen bond with GLU 166, Hydrophobic interaction with HIS 41 |

Note: This table illustrates the type of data obtained from a molecular docking simulation, using a known protein as an example. nih.govnih.gov

Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry can also be used to predict the most likely pathways for a chemical reaction and to elucidate the underlying mechanisms. For the synthesis of this compound, theoretical calculations can model the reaction steps, such as the chlorosulfonylation of 4-fluorobenzoic acid followed by amination with diethylamine (B46881).

Precursor in Complex Organic Synthesis

The inherent reactivity of its functional groups makes this compound a valuable starting material for the synthesis of more elaborate molecules. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, most notably amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of the benzoic acid core with a diverse range of amine-containing fragments.

For instance, the synthesis of potent kinase inhibitors often utilizes this key transformation. While specific examples directly citing this compound are not extensively detailed in publicly available literature, the analogous use of similar fluorobenzoic acid derivatives is well-documented in the development of pharmaceuticals. The general strategy involves the activation of the carboxylic acid, for example, by conversion to an acid chloride or through the use of coupling agents, followed by reaction with a specific amine to yield the desired amide. This approach has been instrumental in the synthesis of a wide array of bioactive compounds, including inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.comed.ac.uk

The presence of the fluorine atom at the 4-position also plays a critical role. Fluorine substitution is a widely employed strategy in drug design to modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. google.com The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the aromatic ring, potentially directing further substitution reactions.

Scaffold for Designing Novel Chemical Entities

A scaffold in medicinal chemistry refers to a core molecular framework upon which various substituents can be systematically attached to explore the chemical space and optimize biological activity. The structure of this compound, with its defined substitution pattern, provides an excellent scaffold for the design of novel chemical entities. google.com

The diethylsulfamoyl group offers a handle for exploring interactions with biological targets, while the carboxylic acid and the aromatic ring provide points for diversification. By systematically varying the groups attached to the carboxylic acid and exploring potential modifications of the aromatic ring, chemists can generate libraries of related compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to identify the key structural features responsible for a desired biological effect.

The concept of "hot building blocks" in drug design, where certain molecular frameworks are frequently found in biologically active compounds, underscores the value of scaffolds like this compound. google.com While this specific compound may not be as ubiquitously cited as some classical scaffolds, its structural motifs are present in various patented chemical series, suggesting its utility in the discovery of new therapeutic agents. The development of novel kinase inhibitors and other targeted therapies often relies on the exploration of new chemical space around such privileged scaffolds. nih.gov

Enabling Reagent in Multistep Reaction Sequences

Beyond its role as a direct precursor, this compound can also function as an enabling reagent in multistep reaction sequences. In this context, the compound introduces a specific set of functionalities into a growing molecule that are crucial for subsequent transformations or for the final biological activity of the target compound.

Furthermore, the fluorine atom can serve as a directing group in certain aromatic substitution reactions, or it can be a site for late-stage modifications. The strategic placement of fluorine can influence the conformation of the molecule, which can be critical for its interaction with a biological target. The principles of multistep continuous flow synthesis, which are increasingly being adopted in the pharmaceutical industry, rely on the availability of robust and versatile building blocks like this compound to construct complex molecules in an efficient and controlled manner. core.ac.uktue.nlnih.gov

Conclusion

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound logically disconnects the molecule at the sulfur-nitrogen bond of the sulfonamide group. This approach identifies two primary precursors: a reactive sulfonyl derivative of 4-fluorobenzoic acid and diethylamine (B46881). The most direct and efficient synthetic precursor is 3-(Chlorosulfonyl)-4-fluorobenzoic acid. nbinno.comsigmaaldrich.com Alternative routes can be envisioned starting from other halogenated or functionalized benzoic acid derivatives, but these often require additional synthetic steps.

Synthesis from 3-(Chlorosulfonyl)-4-fluorobenzoic Acid

The most straightforward synthesis of this compound involves the reaction of 3-(Chlorosulfonyl)-4-fluorobenzoic acid with diethylamine. nbinno.com This precursor, a solid with a molecular weight of 238.62 g/mol , serves as an essential building block for introducing the diethylsulfamoyl group onto the 4-fluorobenzoic acid core. sigmaaldrich.comlab-chemicals.com The reaction is a nucleophilic acyl substitution at the sulfonyl group, where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom, displacing the chloride to form the stable sulfonamide bond. This method is analogous to established procedures for creating similar sulfonamide-bearing benzoic acids, such as reacting 4-halo-3-(chlorosulfonyl)benzoic acid with primary or secondary amines. google.com

Derivation from 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Pathways

A more complex and less direct synthetic route could start from 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. nih.gov This pathway would necessitate two significant transformations. First, the primary sulfonamide group (-SO₂NH₂) would need to be converted to the diethyl-substituted sulfonamide (-SO₂N(CH₂CH₃)₂). Second, a reductive dehalogenation step would be required to remove the chlorine atom at the 2-position of the benzene (B151609) ring. The synthesis of related 2-chloro-5-sulfamoylbenzoic acids has been described, typically involving the chlorosulfonation of a 2-chlorobenzoic acid followed by amination. google.com The subsequent dechlorination step presents an additional challenge, often addressed with catalytic reduction methods.

Approaches from other Fluorinated Benzoic Acid Scaffolds

Other synthetic strategies can be devised starting from more fundamental fluorinated benzoic acid scaffolds, such as 4-fluorobenzoic acid itself. globalscientificjournal.comresearchgate.net This approach would first require the introduction of a sulfonyl chloride group at the 3-position, a reaction known as chlorosulfonation. This is commonly achieved by treating the aromatic acid with an excess of chlorosulfonic acid at elevated temperatures, a method used to prepare the key precursor 3-(Chlorosulfonyl)-4-fluorobenzoic acid. google.com Once the sulfonyl chloride is in place, the subsequent reaction with diethylamine proceeds as described in section 2.1.1 to yield the final product. Various methods exist for the synthesis of fluorinated benzoic acids, including nucleophilic fluorination and diazotization reactions, which can provide access to diverse starting materials for these syntheses. arkat-usa.orggoogle.comresearchgate.net

Reaction Conditions and Optimization Strategies

The efficiency and yield of synthesizing this compound are highly dependent on the chosen reaction conditions and the optimization of key chemical transformations.

Amidation and Sulfonylation Reactions

The cornerstone of the primary synthetic route is the formation of the sulfonamide bond. This reaction involves treating the sulfonyl chloride precursor with diethylamine. nih.gov To ensure complete reaction and to neutralize the hydrochloric acid byproduct, at least two molar equivalents of diethylamine are typically used. One equivalent acts as the nucleophile, while the second serves as a base. Alternatively, an inert tertiary amine base like triethylamine (B128534) can be added. nih.gov The reaction is generally performed in a suitable solvent under basic conditions. nih.gov Optimization studies on similar reactions have shown that temperature and reaction time are critical parameters; for instance, some sulfonamide formations are complete within 40-60 minutes at temperatures ranging from room temperature to 60°C. nih.gov

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | 3-(Chlorosulfonyl)-4-fluorobenzoic acid | Provides the electrophilic sulfonyl group and benzoic acid core. | nbinno.comsigmaaldrich.com |

| Reagent | Diethylamine (≥2 equivalents) | Acts as the nucleophile to form the sulfonamide and as a base to neutralize HCl. | google.com |

| Alternative Base | Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃) | Can be used as a non-nucleophilic base to neutralize acid byproduct. | nih.gov |

| Solvent | Water (H₂O), Dichloromethane (CH₂Cl₂) | Provides a medium for the reaction. Choice depends on solubility and reactivity. | nih.gov |

| Temperature | Room Temperature to 60°C | Controls the reaction rate. Higher temperatures can speed up the reaction but may increase side products. | nih.gov |

Palladium-Catalyzed Reductions in Synthesis

For synthetic pathways that begin with a chlorinated precursor, such as 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a reductive dehalogenation step is necessary. Palladium-catalyzed reductions are a powerful and common method for achieving this transformation. nih.govnih.gov This type of reaction typically involves a palladium catalyst, often palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent. The efficiency of these catalytic systems allows for the selective removal of aryl halides under relatively mild conditions, which is crucial to avoid the reduction of other functional groups on the molecule. The recovery and reuse of the homogeneous palladium catalyst can also be considered to improve the sustainability of the process. rsc.org

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Substrate | Aryl Chloride (e.g., 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid derivative) | The molecule to be dehalogenated. | google.com |

| Catalyst | Palladium (e.g., Pd/C, PdI₂) | Facilitates the carbon-chlorine bond cleavage. | researchgate.netchim.it |

| Hydrogen Source | H₂ gas, Organosilanes, Formic Acid | Provides the hydride to replace the halogen atom. | nih.govresearchgate.net |

| Solvent | Methanol, Ethanol (B145695), Tetrahydrofuran (THF) | Solubilizes the substrate and reagents for the catalytic cycle. | rsc.org |

| Conditions | Atmospheric or elevated pressure of H₂, room or elevated temperature | Reaction parameters are optimized to ensure complete conversion. | nih.gov |

Nucleophilic Aromatic Substitution Variants

The synthesis of analogues of this compound can be effectively achieved through nucleophilic aromatic substitution (SNAr). In this reaction, the aromatic ring, which is typically nucleophilic, becomes susceptible to attack by nucleophiles due to the presence of strong electron-withdrawing groups. wikipedia.org For a substrate like this compound, the sulfamoyl (-SO₂NR₂) and carboxylic acid (-COOH) groups, particularly at the ortho and para positions to the fluorine atom, activate the ring for substitution. The fluorine atom serves as an excellent leaving group.

This reactivity allows for the displacement of the fluoride (B91410) ion by a diverse range of nucleophiles, providing a versatile method for introducing new functional groups at the C-4 position and generating a library of structurally related compounds. The general mechanism involves the addition of the nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the fluoride ion to restore aromaticity. nih.gov

Research has demonstrated the successful application of SNAr on various activated fluoroaromatic systems, including those containing sulfonyl and carboxyl functionalities. Various classes of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed. researchgate.net For instance, the reaction of 4-fluorophenylsulfonamides with such nucleophiles has been reported under improved conditions. researchgate.net Furthermore, studies on unprotected ortho-fluoro benzoic acids show that substitution can be achieved with organolithium and Grignard reagents without the need for a protecting group on the carboxylic acid. researchgate.net

The following table summarizes representative nucleophilic aromatic substitution reactions on fluoroaromatic compounds, illustrating the potential for creating analogues of this compound.

| Starting Material | Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Bromo-4-fluorobenzoic acid | Potassium phenolate | Copper catalyst, Phenol (diluent), 150–200 °C | 3-Bromo-4-phenoxybenzoic acid | Data not specified google.com |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, N nucleophiles | Conditions vary with nucleophile | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | Not specified beilstein-journals.org |

| Unprotected 2-fluorobenzoic acid | Lithioamides | Mild conditions, no metal catalyst | N-Aryl and N-Alkyl anthranilic acids | Good to excellent researchgate.net |

| Electron-rich fluoroarenes | Benzoic acid | Organic photoredox catalyst, 45-50 °C | Substituted benzoic acid ethers | Lower yields nih.gov |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. The likely synthetic route involves two primary steps: the chlorosulfonation of 4-fluorobenzoic acid to form the key intermediate, 3-chlorosulfonyl-4-fluorobenzoic acid sigmaaldrich.com, followed by amination with diethylamine.

Chlorosulfonation: Traditionally, this step involves using a large excess of chlorosulfonic acid, which acts as both the reactant and the solvent. While effective, this generates significant amounts of acidic waste. Green approaches focus on minimizing this waste, potentially through the use of catalytic systems or more stoichiometric reactions.

Sulfonamide Formation: The reaction of 3-chlorosulfonyl-4-fluorobenzoic acid with diethylamine to form the sulfonamide linkage is a focal point for green innovation. Classical methods often employ volatile and toxic organic solvents and require a base to neutralize the hydrochloric acid byproduct. Modern, greener alternatives significantly improve the environmental profile of this transformation.

Key green strategies applicable to sulfonamide synthesis include:

Use of Water as a Solvent: Environmentally benign methods have been developed that use water as the solvent at room temperature. In this system, an inorganic base like sodium carbonate (Na₂CO₃) is used as an HCl scavenger. This approach eliminates the need for hazardous organic solvents and simplifies product isolation, often to a simple filtration. google.com

Solvent-Free Mechanosynthesis: A highly sustainable approach involves mechanochemistry, where the reaction is conducted between solid reactants in a ball mill without any solvent. A one-pot, two-step procedure has been demonstrated for sulfonamide synthesis using solid sodium hypochlorite (B82951) for the initial oxidation-chlorination, followed by amination. This method avoids bulk solvent use entirely.

Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for creating sulfonamides. These processes can avoid harsh reagents and reaction conditions, offering a conceptually new and greener route.

The following table contrasts traditional and green methodologies for the synthesis of aromatic sulfonamides, a key step in producing this compound.

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Pyridine, Dichloromethane, or other volatile organic compounds (VOCs) | Water or solvent-free (mechanochemistry) google.com |

| Base/Catalyst | Organic bases (e.g., pyridine, triethylamine) | Inorganic bases (e.g., Na₂CO₃) or catalytic systems google.com |

| Energy Input | Often requires heating for extended periods | Room temperature or reduced reaction times |

| Work-up/Purification | Often requires extraction with organic solvents and column chromatography | Simplified purification, often by filtration only |

| Waste Generation | Generates significant organic and acidic waste streams | Minimizes waste, especially hazardous solvents |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, readily undergoing reactions such as esterification, amide bond formation, and conversion into heterocyclic systems.

The carboxylic acid of this compound can be converted to its corresponding ester through various standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. acs.orgresearchgate.net The reaction proceeds by protonation of the carboxyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

For example, reacting this compound with absolute ethanol and a catalytic amount of sulfuric acid, followed by reflux, yields the corresponding ethyl ester, ethyl 3-(diethylsulfamoyl)-4-fluorobenzoate. researchgate.net The progress of this type of reaction is often monitored by thin-layer chromatography (TLC). researchgate.net

Table 1: Representative Esterification Conditions This table illustrates a general method applicable for the esterification of the title compound.

| Reactants | Reagents & Conditions | Product | Yield |

|---|

The carboxylic acid moiety is readily converted into amides, a crucial transformation for building larger molecules. This can be achieved through several methods:

Use of Coupling Reagents: Direct coupling of the carboxylic acid with a primary or secondary amine is facilitated by reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.net

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an amine to produce the desired amide.

Neat or Concentrated Conditions: Direct amide formation can sometimes be achieved by heating a carboxylic acid and an amine, often at high concentrations or neat (without solvent), which drives the reaction forward by removing the water byproduct. researchgate.netnih.gov

Table 2: Examples of Amide Bond Formation Methods This table shows general, applicable methods for amide synthesis from a carboxylic acid.

| Method | Activating Agent / Conditions | Amine | Product |

|---|---|---|---|

| Carbodiimide Coupling | DCC or EDC | Primary or Secondary Amine | N-substituted amide |

| Acyl Halide | SOCl₂ or (COCl)₂ | Primary or Secondary Amine | N-substituted amide |

The carboxylic acid functional group serves as a key starting point for the synthesis of various heterocyclic rings, such as 1,3,4-oxadiazoles. A common synthetic pathway involves a multi-step sequence starting from the carboxylic acid. acs.org

Esterification: The process begins with the esterification of the carboxylic acid, for instance, by reacting it with ethanol in the presence of an acid catalyst to form the ethyl ester. acs.org

Hydrazide Formation: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acid hydrazide. This reaction involves the nucleophilic substitution of the ethoxy group of the ester by hydrazine. acs.org

Cyclodehydration: The acid hydrazide is subsequently reacted with a suitable one-carbon component, such as a carboxylic acid or its derivative, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). acs.org This step results in the cyclization and dehydration to form the 1,3,4-oxadiazole (B1194373) ring.

This sequence allows the 3-(diethylsulfamoyl)-4-fluorophenyl scaffold to be incorporated into a five-membered heterocyclic system. acs.org

Reactivity of the Sulfamoyl Group

The N,N-diethylsulfamoyl group also offers opportunities for chemical modification, although it is generally more stable than the carboxylic acid.

While the specific compound is a tertiary sulfonamide (N,N-diethyl), related primary and secondary sulfonamides are known to undergo N-acylation. This reaction typically involves treating the sulfonamide with an acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base. chemrxiv.orgnih.gov More advanced methods utilize N-acylbenzotriazoles as efficient, neutral coupling reagents in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides in high yields. chemrxiv.orgnih.gov Titanium tetrachloride (TiCl₄) has also been shown to promote the direct N-acylation of sulfonamides using carboxylic esters as the acylating agent. mdpi.com

Although the tertiary nitrogen of the N,N-diethylsulfamoyl group is not amenable to further direct acylation or alkylation at the nitrogen atom, these reactions are highly relevant for derivatives where one or both ethyl groups are replaced by hydrogen.

Table 3: Representative N-Acylation Conditions for Sulfonamides This table illustrates general methods for the N-acylation of primary/secondary sulfonamides, a reaction relevant to analogs of the title compound.

| Sulfonamide Type | Acylating Agent | Reagents / Conditions | Product |

|---|---|---|---|

| Primary/Secondary | N-Acylbenzotriazole | NaH, THF | N-Acylsulfonamide |

The sulfonamide N-S bond, while robust, can be cleaved under specific reductive conditions. This cleavage can serve as a synthetic strategy to unmask an amine or to modify the sulfonyl portion of the molecule.

Reductive Cleavage: Mild and general methods have been developed for the reductive cleavage of the N–S bond in sulfonamides to generate sulfinates and amines. chemrxiv.orgacs.orgresearchgate.net These methods often employ reducing agents and can be performed under conditions that tolerate a wide range of other functional groups. acs.org For instance, light-driven reductive cleavage can be achieved using thioureas as organophotocatalysts in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride (B1222165). acs.org Another approach uses neutral organic super-electron-donor reagents. strath.ac.uk

Hydrolytic Cleavage: In some cases, particularly under acidic conditions or catalyzed by metal oxides like ceria, the S-N bond can undergo hydrolytic cleavage. acs.orgnih.gov This typically yields the corresponding amine and a sulfonic acid derivative.

These cleavage strategies transform the generally stable sulfonamide group into a versatile synthetic handle, allowing for late-stage functionalization or deprotection. chemrxiv.orgacs.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

The benzene ring of this compound is substituted with both an electron-withdrawing group (the diethylsulfamoyl group) and a deactivating but ortho-, para-directing group (the fluorine atom). The carboxylic acid group is also an electron-withdrawing and meta-directing group. The interplay of these substituents governs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions on this scaffold are directed by the combined electronic effects of the existing substituents. The fluorine atom, despite being deactivating, directs incoming electrophiles to the ortho and para positions relative to itself. The diethylsulfamoyl and carboxylic acid groups are strongly deactivating and meta-directing. Therefore, the most likely position for electrophilic attack is the position ortho to the fluorine and meta to the other two groups.

A notable example of electrophilic aromatic substitution on a related scaffold is the nitration of 4-fluorobenzoic acid. wikipedia.org Reaction with a mixture of concentrated sulfuric acid and nitric acid at 0°C yields 3-nitro-4-fluorobenzoic acid. This demonstrates the directing effect of the fluorine atom, leading to substitution at the adjacent carbon.

| Reactant | Reagents | Product | Reaction Type |

| 4-Fluorobenzoic acid | Conc. H₂SO₄, HNO₃ | 3-Nitro-4-fluorobenzoic acid | Nitration |

Another relevant example is the preparation of 3-bromo-4-fluorobenzoic acid, which involves the bromination of fluorobenzene (B45895) as a key step. google.com This further underscores the susceptibility of the position ortho to the fluorine atom to electrophilic attack.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound scaffold, primarily involving the displacement of the fluorine atom. masterorganicchemistry.comnih.gov The presence of the strongly electron-withdrawing diethylsulfamoyl group ortho to the fluorine atom significantly activates the ring towards nucleophilic attack. This activation is crucial as aryl halides are generally unreactive towards nucleophiles under standard conditions. nih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov

The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. masterorganicchemistry.com A variety of nucleophiles can be employed to displace the fluorine atom, including amines, alkoxides, and thiols, leading to a diverse range of derivatives. nih.govnih.govnih.govresearchgate.net

For instance, the reaction of 2,4-dichloroquinazoline (B46505) with amines results in the regioselective substitution of the chlorine atom at the 4-position, which is activated by the adjacent nitrogen atom, analogous to the activation of fluorine by the sulfamoyl group. nih.gov Similarly, heteroaryl halides readily undergo SNAr with thiols in the presence of a base like potassium carbonate. nih.gov

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Amine (R-NH₂) | 4-(Alkylamino)-3-(diethylsulfamoyl)benzoic acid | Nucleophilic Aromatic Substitution |

| This compound | Alkoxide (R-O⁻) | 4-(Alkoxy)-3-(diethylsulfamoyl)benzoic acid | Nucleophilic Aromatic Substitution |

| This compound | Thiol (R-S⁻) | 4-(Alkylthio)-3-(diethylsulfamoyl)benzoic acid | Nucleophilic Aromatic Substitution |

Scaffold Diversification via Functional Group Interconversions

The carboxylic acid and diethylsulfamoyl groups of this compound serve as handles for a variety of functional group interconversions, allowing for extensive scaffold diversification.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into a range of other functional groups, including esters, amides, and alcohols.

Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. nih.govresearchgate.net For example, the reaction of 2,3,4-tri-O-benzyl-α-D-methylglucoside with benzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) affords the corresponding ester. researchgate.net This method can be applied to this compound to generate a library of ester derivatives. A patent also describes the synthesis of dithiocarboxylic esters from 4-fluorobenzoic acid by reaction with a thiol and phosphorus pentasulfide. google.com

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | Alcohol (R-OH), Acid catalyst | 3-(Diethylsulfamoyl)-4-fluorobenzoate ester | Carboxylic acid to Ester |

| This compound | Thiol (R-SH), P₄S₁₀ | 3-(Diethylsulfamoyl)-4-fluorodithiobenzoate ester | Carboxylic acid to Dithiocarboxylic ester |

Amide Formation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like hydroxybenzotriazole (B1436442) (HOBt). nih.gov The synthesis of 3-amino-4-fluorobenzamide (B1284707) from 3-amino-4-fluorobenzoic acid using EDC and ammonium (B1175870) chloride illustrates this transformation. nih.gov

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | Amine (R-NH₂), EDC, HOBt | 3-(Diethylsulfamoyl)-4-fluorobenzamide | Carboxylic acid to Amide |

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (3-(diethylsulfamoyl)-4-fluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and iodine (NaBH₄/I₂). sci-hub.seresearchgate.net

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | 1. LiAlH₄, 2. H₃O⁺ | (3-(Diethylsulfamoyl)-4-fluorophenyl)methanol | Carboxylic acid to Alcohol |

| This compound | NaBH₄, I₂ | (3-(Diethylsulfamoyl)-4-fluorophenyl)methanol | Carboxylic acid to Alcohol |

Reactions of the Diethylsulfamoyl Group:

The diethylsulfamoyl group is generally stable under many reaction conditions. However, it can potentially undergo transformations such as hydrolysis under harsh acidic or basic conditions to the corresponding sulfonic acid, although this is not a common synthetic strategy for diversification. More relevant are modifications of the ethyl groups through reactions such as N-dealkylation, though this typically requires specific and often harsh reagents.

Applications in Chemical Sciences and Materials Research Excluding Clinical/pharmaceutical Efficacy

Potential in Organic Reaction Methodologies

In the field of organic synthesis, the utility of a compound is often determined by the reactivity and versatility of its functional groups. 3-(Diethylsulfamoyl)-4-fluorobenzoic acid serves as a valuable building block for the synthesis of more complex molecules. The presence of the carboxylic acid group allows for a variety of classical transformations, such as esterification, amidation, and conversion to an acyl chloride. These reactions enable the incorporation of the fluorinated sulfamoylphenyl moiety into larger molecular frameworks.

The fluorine substituent significantly influences the electronic properties of the benzene (B151609) ring, enhancing its thermal and chemical stability. synquestlabs.com Fluorinated organic molecules often exhibit unique reactivity and have found widespread use in the creation of agrochemicals and materials. synquestlabs.com The sulfamoyl group, with its potential for modification, further adds to the synthetic utility of the molecule.

While specific named reactions or catalytic applications directly employing this compound are not extensively documented in publicly available research, its structural motifs are present in various complex chemical structures. For instance, the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and material science, often relies on starting materials with multiple functional groups that can guide the formation of the desired ring systems. amazonaws.comnih.govnih.gov The combination of the carboxylic acid, fluoro, and sulfonamide functionalities in one molecule provides multiple reaction sites for such synthetic strategies. globalscientificjournal.comresearchgate.net

The general class of fluorobenzoic acids has been utilized in the synthesis of various derivatives. For example, 4-fluorobenzoic acid can be converted into its corresponding ester, which can then be used to produce hydrazides, key intermediates for a range of bioactive compounds. globalscientificjournal.com Similar synthetic routes can be envisioned for this compound, leading to novel compounds with potential applications in materials science. The preparation of complex molecules often involves the strategic use of such multifunctional building blocks to construct the target architecture in a controlled and efficient manner. nih.govmdpi.comsciencedaily.comsemanticscholar.org

Integration into Functional Materials (e.g., Perovskite Solar Cells Additives)

A significant area of interest for molecules like this compound is their potential application as additives in functional materials, particularly in the burgeoning field of perovskite solar cells (PSCs). The long-term stability and performance of PSCs are critical challenges, and the incorporation of specific additives into the perovskite layer or at its interfaces has emerged as a promising strategy to address these issues.

Fluorinated molecules, including fluorinated benzoic acids, have been shown to be effective in enhancing the quality of perovskite films. dntb.gov.uaresearchgate.net The introduction of additives with functional groups such as carboxylic acids and fluorine can influence the crystallization kinetics of the perovskite material. dntb.gov.ua For instance, the carboxylic acid group can coordinate with lead ions (Pb²⁺) in the perovskite structure, while the fluorine atoms can engage in hydrogen bonding with the organic cations, such as methylammonium. dntb.gov.uaresearchgate.net These interactions can lead to a number of beneficial effects:

Slower Crystallization and Larger Grain Sizes: By modulating the crystallization process, these additives can promote the formation of larger, more uniform perovskite grains. dntb.gov.ua This results in a film with fewer grain boundaries, which are often sites for charge recombination and defect formation.

Enhanced Stability: The presence of hydrophobic fluorinated groups can help to repel moisture, a key factor in the degradation of perovskite materials. This can lead to a significant improvement in the long-term operational stability of the solar cells. dntb.gov.uaresearchgate.net

Research on various fluorinated benzoic acids as additives has demonstrated significant improvements in the power conversion efficiency (PCE) and durability of PSCs. dntb.gov.uaresearchgate.net While specific studies on this compound in this context are not widely reported, its structural features suggest it could function in a similar capacity. The combination of the coordinating carboxylic acid, the electron-withdrawing and hydrophobic fluoro group, and the bulky diethylsulfamoyl group could synergistically contribute to improved perovskite film quality and device performance. The table below summarizes the impact of similar additives on perovskite solar cell performance, illustrating the potential benefits.

| Additive | Reported Effect on Perovskite Solar Cells | Power Conversion Efficiency (PCE) Improvement | Reference |

| 4-Fluorobenzoic acid | Increased crystal size, reduced defect formation, and improved electronic properties. | From 18.53% (pristine) to 19.25%. | dntb.gov.ua |

| 2,3,4,5,6-Pentafluorobenzoic acid | Enhanced chelation to lead ions and hydrogen bonding, leading to higher PCE and stability. | From 18.53% (pristine) to 20.50%. | dntb.gov.ua |

| 4-Fluorobenzenesulfonamide | Slowed down crystallization, promoted coalescence of small grains, leading to high-quality films. | Achieved an impressive PCE of 25.4%. | dntb.gov.ua |

This table is for illustrative purposes to show the effects of structurally similar compounds.

Use in Analytical Chemistry Standards or Reference Materials

In analytical chemistry, reference materials and standards are crucial for method validation, calibration, and ensuring the accuracy and comparability of measurement results. iaea.orgaroscientific.com For a compound to be used as a certified reference material (CRM), it must undergo a rigorous characterization process to establish its purity and traceability to a recognized standard. iaea.org

Currently, there is no evidence in the public domain to suggest that this compound is available as a CRM. While it is listed by various chemical suppliers, this is typically as a research chemical for synthesis and development purposes. chemexpress.cnchiralen.com

The broader class of sulfonamides, to which this compound belongs, is of significant interest in analytical chemistry, particularly in the context of food safety and environmental monitoring, where regulations often set maximum residue limits. ymerdigital.com A variety of analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed for the detection and quantification of sulfonamides. ymerdigital.comoup.com In these analyses, well-characterized analytical standards of the target sulfonamides are essential for accurate quantification. srce.hrnih.gov

While this compound itself may not be a regulated analyte requiring a CRM, it could potentially be used as an internal standard in the analysis of other sulfonamides, provided it is not present in the samples being tested and exhibits similar chromatographic behavior to the analytes of interest. However, its use in this capacity would require careful validation within the specific analytical method.

The following table lists common analytical techniques used for sulfonamide analysis, for which reference standards are essential.

| Analytical Technique | Common Detector | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | UV or Fluorescence | Quantification of sulfonamides in various matrices. | ymerdigital.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Highly sensitive and selective detection and quantification of trace levels of sulfonamides. | ymerdigital.com |

| Thin-Layer Chromatography (TLC) | Fluorometric Scanning Densitometry | Screening and quantitation of sulfonamides in tissues. | |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Confirmation of sulfonamide identity, often after derivatization. | oup.com |

Intellectual Property and Patent Landscape Chemical Aspects

Analysis of Chemical Patents Claiming 3-(Diethylsulfamoyl)-4-fluorobenzoic Acid

While a multitude of patents protect sulfamoylbenzoic acid derivatives, a key patent application, WO2008067043, and its national phase entries, such as JP2010522242A, are central to the intellectual property of this compound. This patent family discloses sulfamoylbenzoic acid derivatives as potent antagonists of the TRPM8 receptor, indicating their potential utility in treating pain, an overactive bladder, and other related conditions.

Furthermore, the broader class of sulfamoylbenzoic acids has been extensively patented for its diuretic properties and, more recently, for its role in inhibiting the URAT1 transporter for the treatment of hyperuricemia and gout. researchgate.netsci-hub.se Although many of these patents claim broad Markush structures, the specific substitution pattern of a diethylsulfamoyl group at the 3-position and a fluorine atom at the 4-position of a benzoic acid core is a recurring motif. This suggests a strategic focus on this particular arrangement to achieve desired pharmacological activity.

Reviews of recent patent literature on URAT1 inhibitors highlight the frequent use of substituent decorating on core scaffolds like benzoic acid to optimize potency and safety. researchgate.netsci-hub.se This approach often leads to patents claiming a series of related compounds, where variations in the sulfamoyl group and the substitution on the phenyl ring are explored.

Novel Synthetic Routes Claimed in Patents

Patents claiming this compound and its analogs also lay claim to the methods of their preparation. A common synthetic strategy disclosed in the patent literature involves a multi-step sequence starting from commercially available materials.

One prevalent route begins with 4-fluorobenzoic acid. The synthesis proceeds through the following key steps:

Chlorosulfonylation: The 4-fluorobenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group at the 3-position. This electrophilic aromatic substitution is a standard method for functionalizing the benzene (B151609) ring.

Amination: The resulting 3-(chlorosulfonyl)-4-fluorobenzoic acid is then reacted with diethylamine (B46881). This nucleophilic substitution reaction replaces the chlorine atom of the sulfonyl chloride with a diethylamino group, forming the desired diethylsulfamoyl moiety.

This synthetic pathway is advantageous due to the relatively low cost of the starting materials and the robustness of the chemical transformations involved. Patents often claim variations of this route, such as the use of different solvents, bases, and reaction conditions to optimize the yield and purity of the final product.

Structural Novelty and Claims within Broader Compound Classes

The novelty of this compound, as claimed in patents, often resides not in the core structure itself but in its specific substitution pattern and its application for a particular therapeutic target. Many patents claim this compound as part of a broader Markush structure, which encompasses a large number of structurally related compounds.

For instance, a generic claim might cover compounds of a general formula where the benzoic acid core is substituted with a sulfamoyl group bearing various alkyl or cycloalkyl groups and where the phenyl ring can be substituted with one or more halogen atoms. Within this broad claim, this compound is then presented as a specific and preferred embodiment.

The strategic advantage of such broad claims is that they provide a wide scope of protection, covering not only the specific compound but also a range of related molecules that might have similar or even improved biological activity. This approach is common in pharmaceutical patents to prevent competitors from making minor chemical modifications to circumvent the patent. The inclusion of this compound within these broader classes underscores its importance as a key example of a pharmacologically active scaffold.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity

While the fundamental reactivity of the functional groups in 3-(Diethylsulfamoyl)-4-fluorobenzoic acid is understood, future research will focus on uncovering novel transformations and reaction pathways. The interplay between the electron-withdrawing sulfamoyl group, the fluorine atom, and the carboxylic acid moiety presents a rich landscape for chemical exploration.

Key areas of investigation will likely include:

Orthogonal Functionalization: Developing selective reactions that target one functional group while leaving the others intact. This would enable the synthesis of complex derivatives with tailored properties.

Novel Cyclization Reactions: Investigating intramolecular reactions to form new heterocyclic systems, potentially leading to compounds with interesting biological or material properties.

C-H Activation: Exploring the direct functionalization of the aromatic C-H bonds, a strategy that offers atom economy and access to previously inaccessible derivatives.

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry is driving the development of more environmentally friendly and efficient methods for synthesizing functionalized molecules like this compound. ajgreenchem.comrsc.orgnih.govmdpi.comscilit.com Future research in this area will likely focus on several key strategies to improve upon existing synthetic protocols.

Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com Innovations in catalysis and process design are crucial for overcoming these limitations.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Catalytic C-H Sulfamoylation | Direct introduction of the diethylsulfamoyl group onto the 4-fluorobenzoic acid backbone using a transition metal catalyst. | Reduced number of synthetic steps, improved atom economy, and avoidance of stoichiometric reagents. |

| Flow Chemistry | Continuous synthesis of the compound in a microreactor system. | Enhanced reaction control, improved safety, higher yields, and easier scalability. |

| Biocatalysis | Use of enzymes to perform key synthetic steps, such as the selective oxidation of a precursor to the carboxylic acid. nih.gov | High selectivity, mild reaction conditions, and reduced environmental impact. nih.gov |

| Alternative Solvents | Replacement of traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. ajgreenchem.commdpi.comscilit.com | Reduced toxicity and environmental pollution. ajgreenchem.commdpi.comscilit.com |

Researchers are also investigating the use of renewable feedstocks and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, to further enhance the sustainability of the synthesis. ajgreenchem.commdpi.com

Advanced Materials Integration and Chemical Applications

The unique electronic and structural features of this compound make it a promising candidate for integration into a variety of advanced materials. The presence of both a carboxylic acid and a sulfamoyl group provides multiple coordination sites for interaction with metal ions and other molecular building blocks.

A significant area of future research will be the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . nih.govmdpi.comdntb.gov.uanih.govrsc.org The fluorine and sulfamoyl substituents can be used to tune the pore size, shape, and chemical environment of the resulting MOFs, leading to materials with tailored properties for applications such as:

Gas storage and separation: The tailored pore environment could allow for the selective adsorption of specific gases.

Catalysis: The functional groups within the pores could act as catalytic sites for various chemical reactions. dntb.gov.ua

Sensing: Changes in the optical or electronic properties of the MOF upon exposure to specific analytes could form the basis of new chemical sensors.

Furthermore, the incorporation of fluorine can enhance the stability and hydrophobicity of materials, which is advantageous in many applications. nih.gov Research is also expected to explore the use of this compound in the development of:

Functional Polymers: As a monomer or additive to create polymers with enhanced thermal stability, chemical resistance, or specific optical properties.

Pharmaceutical Co-crystals: The carboxylic acid group can form hydrogen bonds with active pharmaceutical ingredients (APIs) to create co-crystals with improved solubility, stability, or bioavailability. rsc.orgeurjchem.com

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry will play an increasingly vital role in guiding the future exploration of this compound and its derivatives. nih.govnih.govresearchgate.netresearchgate.netnih.gov Density Functional Theory (DFT) and other computational methods can be employed to predict a wide range of molecular properties and behaviors, thereby accelerating the discovery and design of new applications.

Future computational studies are expected to focus on:

| Computational Method | Predicted Property/Application | Research Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, and spectroscopic properties. researchgate.net | Understanding the fundamental chemical behavior and guiding the design of new reactions. researchgate.net |

| Molecular Docking | Binding affinity and mode of interaction with biological targets or host materials. nih.gov | Identifying potential pharmaceutical applications or predicting the performance in materials. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the behavior of the molecule in complex environments, such as within the active site of an enzyme or the pores of a MOF. | Providing detailed insights into intermolecular interactions and reaction mechanisms. |

| Machine Learning | Developing predictive models for properties and activities based on large datasets of related compounds. | Accelerating the screening of virtual libraries and identifying promising candidates for synthesis. |

By providing a deeper understanding of the structure-property relationships, computational modeling will enable a more rational design of experiments, saving time and resources in the laboratory. The synergy between computational prediction and experimental validation will be crucial for unlocking the full scientific and technological potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Diethylsulfamoyl)-4-fluorobenzoic acid?

- Methodological Answer :

- Step 1 : Start with 4-fluorobenzoic acid as the core scaffold. Introduce the diethylsulfamoyl group via sulfonation using chlorosulfonic acid, followed by reaction with diethylamine .

- Step 2 : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature at 0–5°C during sulfonation) to avoid side reactions like over-sulfonation or decomposition .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using HPLC (>95%) and NMR (e.g., ¹⁹F NMR for fluorine environment analysis) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for structure refinement. Key parameters include R-factor (<5%) and Flack x to confirm absolute configuration .

- Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions; IR for sulfonamide (S=O stretch at ~1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500 cm⁻¹) .

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactivity .

Q. What are the critical solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or THF for synthetic applications. Use shake-flask method with UV-Vis quantification .

- Stability : Store at 2–8°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group. Monitor degradation via LC-MS over 1–6 months .

Advanced Research Questions

Q. How can metabolic pathways of this compound be investigated in microbial models?

- Methodological Answer :

- Model selection : Use Pseudomonas spp. (known for fluorobenzoic acid catabolism). Monitor fluoride release via ion-selective electrodes .

- Intermediate identification : Employ GC-MS or LC-HRMS to detect metabolites like fluorocatechol or β-ketoadipic acid .

- Isotopic labeling : Use ¹⁸O/²H-labeled compounds to trace degradation steps .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory applications). Validate with MM-GBSA binding energy calculations .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How to design assays for evaluating its activity against neurodegenerative targets?

- Methodological Answer :

- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay (IC₅₀ values <10 µM indicate potency) .

- Cellular models : Use SH-SY5Y neuroblastoma cells to measure neuroprotective effects under oxidative stress (H₂O₂-induced apoptosis) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀/MIC values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural analogs : Synthesize derivatives (e.g., replacing diethylsulfamoyl with methylsulfonyl) to isolate structure-activity relationships .

Q. What role does the fluorine atom play in modulating pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier penetration .

- Metabolic stability : Compare half-life (t₁/₂) in liver microsomes (human vs. rat) to evaluate fluorination’s impact on CYP450 resistance .

Q. How to address crystallographic challenges in resolving its solid-state structure?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.